N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide
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Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide is a compound that features a benzodioxole ring, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity
Preparation Methods
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired oxamide compound.
Chemical Reactions Analysis
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure for various applications.
Substitution Reactions:
Common Reagents and Conditions: Typical reagents used in these reactions include lithium tetrahydroaluminate for reduction and various halogenating agents for substitution reactions.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound is structurally similar and has been studied for its psychoactive effects.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Another related compound that has been investigated for its anticancer properties.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLYQYQWDPQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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